molecular formula C8H18 B8254297 (S)-3-Methylheptane

(S)-3-Methylheptane

Cat. No. B8254297
M. Wt: 114.23 g/mol
InChI Key: LAIUFBWHERIJIH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Methylheptane is a useful research compound. Its molecular formula is C8H18 and its molecular weight is 114.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Autoignition Characteristics : (S)-3-Methylheptane is studied for its autoignition characteristics in combustion engines. It's used as a representative compound for high molecular weight lightly branched alkanes found in aviation kerosene and diesel fuels. Research indicates that 3-methylheptane has distinct ignition delay times at different temperatures, which is crucial for understanding fuel performance in engines (Wang et al., 2013).

  • Kinetic Modeling in Fuel Oxidation : Studies on 3-methylheptane's oxidation in jet-stirred reactors help in improving combustion of conventional and alternative fuels. This research contributes to the understanding of large hydrocarbon combustion chemistry, which is significant for developing efficient and cleaner fuel technologies (Karsenty et al., 2012).

  • Biodegradation under Methanogenic Conditions : The compound is also relevant in environmental studies, specifically in its biodegradation under methanogenic conditions. This is important for understanding the environmental impact and natural breakdown of components found in petroleum and refined products (Abu Laban et al., 2015).

  • Low-Temperature Thermodynamic Properties : Research on the low-temperature thermal properties of 3-methylheptane contributes to our understanding of its physical behavior under various temperature conditions. This information is vital for applications in material science and engineering (Finke & Messerly, 1973).

  • Pheromone Synthesis in Pest Management : In the field of integrated pest management, 3-methylheptane derivatives are studied for synthesizing insect pheromones. This research offers environmentally friendly alternatives to traditional insecticides (Brenna et al., 2017).

  • Non-Stereospecific Oxidation : The compound’s oxidation by microorganisms like Pseudomonas is studied for its non-stereospecific nature. This research contributes to the broader understanding of microbiological alkane oxidation, which is relevant in bioremediation and environmental cleanup processes (Heringa & Linden, 2006).

  • Combustion and Flame Propagation : Studies have explored the effects of fuel branching on the propagation of octane isomers flames, including 3-methylheptane. This research is significant in optimizing fuel formulations for better efficiency and reduced emissions (Ji et al., 2012).

properties

IUPAC Name

(3S)-3-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUFBWHERIJIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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